An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane
Introduction
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, also known by its systematic name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane, is a partially fluorinated organic compound with significant potential in various fields of chemical synthesis and materials science. Its unique molecular architecture, featuring a lengthy perfluorinated carbon chain and a reactive terminal iodine atom, imparts a combination of desirable properties, including high chemical and thermal stability, as well as hydrophobic and oleophobic characteristics. These attributes make it a valuable building block for the synthesis of advanced materials, such as surfactants, surface modifiers, and polymers with specialized functionalities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is identified by the CAS number 38550-34-4.[1][2][3][4][5][6] Its molecular formula is C9H6F13I, and it has a molecular weight of approximately 488.03 g/mol .[1][2][3][4][5][6] The structure consists of a C6F13 perfluorohexyl group attached to a propyl iodide moiety.
| Property | Value | Source |
| CAS Number | 38550-34-4 | [1][2][3][4][5][6] |
| Molecular Formula | C9H6F13I | [1][2][3][4][5][6] |
| Molecular Weight | 488.03 g/mol | [1][2][3][4][5][6] |
| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [5][6][7] |
| Boiling Point | 204.4°C at 760 mmHg | [5][6] |
| Density | 1.825 g/cm³ | [5][6] |
| Flash Point | 88.6°C | [5][6] |
Synthesis and Purification
The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane typically involves the introduction of an iodine atom into a suitable perfluorinated precursor. While specific literature detailing the synthesis of this exact molecule is scarce, a common and effective strategy for preparing similar perfluoroalkyl iodides is through the iodination of the corresponding perfluoroalkyl alcohol.
A plausible synthetic route would be the free radical addition of a perfluoroalkyl iodide to an alkene. For instance, the reaction of perfluorohexyl iodide (C6F13I) with propene (CH3CH=CH2) would yield the desired product. This type of reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl chains into organic molecules.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.
Experimental Protocol: General Method for Iodination of a Perfluoroalkyl Propanol
This protocol is adapted from a general method for the synthesis of 3-(perfluoroalkyl)-propyl iodides and can be conceptually applied to the synthesis of the target molecule from its corresponding alcohol precursor, 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol.
Materials:
-
1H,1H,1H,2H,3H,3H-perfluorononan-1-ol
-
Iodine (I₂)
-
Red Phosphorus (P)
-
Appropriate solvent (e.g., anhydrous toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol and the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add red phosphorus to the solution.
-
Slowly add iodine crystals to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
After the addition of iodine is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted phosphorus.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the propyl group. The chemical shifts and splitting patterns would be influenced by the adjacent iodine atom and the perfluoroalkyl chain.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets corresponding to the different fluorine environments in the C6F13 chain.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the perfluoroalkyl chain.
-
Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-I bonds.
Reactivity and Chemical Transformations
The reactivity of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is primarily dictated by the carbon-iodine bond. Perfluoroalkyl iodides are versatile intermediates in organic synthesis.[8] The electron-withdrawing nature of the perfluoroalkyl group makes the iodine atom susceptible to a variety of chemical transformations.
Key Reaction Pathways
Caption: Key reaction pathways for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.
Key reactions include:
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Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functional groups.
-
Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in a variety of addition and substitution reactions.[8] This is a powerful method for introducing perfluoroalkyl groups into organic molecules.
-
Formation of Organometallic Reagents: Perfluoroalkyl iodides can be converted into Grignard or organolithium reagents, which are valuable synthetic intermediates.[8]
Applications in Research and Development
The unique properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane make it a compound of interest for various applications in research and development, particularly in materials science and potentially in the life sciences.
-
Synthesis of Fluorinated Surfactants: The combination of a hydrophobic and oleophobic perfluoroalkyl tail and a reactive headgroup makes this compound an ideal precursor for the synthesis of specialty fluorinated surfactants. These surfactants have applications in areas such as coatings, fire-fighting foams, and microfluidics.[9][10]
-
Surface Modification: The ability to introduce a perfluoroalkyl chain onto a surface can dramatically alter its properties, imparting water and oil repellency, low friction, and chemical resistance. This compound can be used to modify the surfaces of polymers, metals, and ceramics for a variety of high-performance applications.
-
Intermediate in Organic Synthesis: As a versatile building block, it can be used to introduce the C6F13(CH2)3- moiety into a wide range of organic molecules. In the context of drug development, the incorporation of a perfluoroalkyl group can enhance the metabolic stability, lipophilicity, and bioavailability of a drug candidate.[11]
-
Medical Imaging: There is potential for this compound to be used as a contrast agent in magnetic resonance imaging (MRI).[7]
Safety and Handling
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]
Conclusion
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a valuable and versatile fluorinated building block with significant potential in materials science and organic synthesis. Its unique combination of a stable perfluoroalkyl chain and a reactive iodine atom allows for the creation of novel materials with tailored surface properties and the introduction of perfluoroalkyl moieties into complex molecules. While further research is needed to fully explore its applications, particularly in the life sciences, the foundational chemistry and known reactivity of this compound provide a strong basis for its use in the development of next-generation technologies.
References
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38550-34-4 Usage. LookChem. [Link]
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38550-34-4 | 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. 1PlusChem LLC. [Link]
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Reactions of perfluoroethyl radicals with propane and neopentane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane. MySkinRecipes. [Link]
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(PDF) Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate. [Link]
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List of Fluorine Compounds | PDF. Scribd. [Link]
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1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem. [Link]
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Chemistry LibreTexts. [Link]
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]
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Perfluorinated Surfactants and the Environmental Implications of Their Use in Fire-Fighting Foams | Request PDF. ResearchGate. [Link]
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Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. Fluorine notes. [Link]
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Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Semantic Scholar. [Link]
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Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
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